2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound characterized by its dichloroethanone structure and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-ol as the starting material.
Halogenation: The hydroxyl group is substituted with chlorine atoms through a halogenation reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Ketone Formation: The resulting dichloro compound undergoes further reactions to form the ethanone structure, often involving oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloro group to different functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound and its derivatives can be used in biological studies to understand molecular interactions and pathways.
Medicine: Potential therapeutic applications are being explored, including its use in drug development.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-8-yl)ethanone
Uniqueness: 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is unique due to its specific substitution pattern and the position of the benzodioxin group. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGPRBYUWPNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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